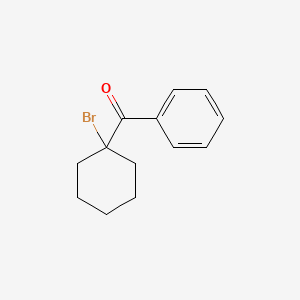1-Benzoyl-1-bromocyclohexane
CAS No.: 7500-66-5
Cat. No.: VC1971034
Molecular Formula: C13H15BrO
Molecular Weight: 267.16 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 7500-66-5 |
|---|---|
| Molecular Formula | C13H15BrO |
| Molecular Weight | 267.16 g/mol |
| IUPAC Name | (1-bromocyclohexyl)-phenylmethanone |
| Standard InChI | InChI=1S/C13H15BrO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
| Standard InChI Key | PCGUFFXUXWUSJJ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C(=O)C2=CC=CC=C2)Br |
| Canonical SMILES | C1CCC(CC1)(C(=O)C2=CC=CC=C2)Br |
Chemical Structure and Properties
1-Benzoyl-1-bromocyclohexane (C₁₃H₁₅BrO) features a cyclohexane ring with a bromine atom and a benzoyl group attached to the same carbon atom. This structural arrangement creates a quaternary carbon center that influences the compound's chemical reactivity and physical characteristics.
Structural Information
The molecular structure of 1-Benzoyl-1-bromocyclohexane consists of a cyclohexane ring with a bromine atom and a phenyl ketone (benzoyl) group attached to the same carbon atom. The presence of these functional groups creates a tertiary carbon center that serves as a key reactive site .
Physical Properties
The physical properties of 1-Benzoyl-1-bromocyclohexane determine its behavior in various chemical processes and applications.
Synthesis Methods
1-Benzoyl-1-bromocyclohexane can be synthesized through several methods, with bromination of benzylic compounds being one of the most common approaches.
Bromination Using N-Bromosuccinimide
One of the primary methods for synthesizing 1-Benzoyl-1-bromocyclohexane involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) as a solvent. This method leverages the selective bromination at the α-position of the carbonyl group, resulting in the formation of the target compound.
The reaction proceeds through a radical mechanism, where NBS serves as a source of bromine radicals that selectively attack the relatively electron-rich α-carbon of the cyclohexyl group. The reaction is typically conducted under mild heating conditions with light irradiation to facilitate radical formation.
Alternative Synthesis Routes
While the search results don't provide detailed information about alternative synthesis routes specifically for 1-Benzoyl-1-bromocyclohexane, related compounds like bromocyclohexane can be synthesized through the reaction of cyclohexanol with brominating agents. For example, one method involves treating cyclohexanol with hydrobromic acid (45-48%) under heating conditions . Similar approaches might be adapted for the synthesis of more complex derivatives like 1-Benzoyl-1-bromocyclohexane.
Chemical Reactions and Applications
1-Benzoyl-1-bromocyclohexane demonstrates versatile reactivity, making it valuable in various chemical transformations and applications.
Substitution Reactions
The bromine atom in 1-Benzoyl-1-bromocyclohexane can undergo substitution by various nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide. These substitution reactions can lead to the formation of diverse functional derivatives, expanding the utility of this compound in organic synthesis.
Oxidation Reactions
The benzylic position in 1-Benzoyl-1-bromocyclohexane can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). These oxidation reactions typically lead to the formation of benzoic acid derivatives, depending on the specific conditions employed.
Reduction Reactions
The carbonyl group in 1-Benzoyl-1-bromocyclohexane can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to alcohol derivatives that can serve as intermediates in further synthetic sequences.
Applications in Organic Synthesis
1-Benzoyl-1-bromocyclohexane is primarily used as an intermediate in organic synthesis, particularly in the production of other valuable chemical compounds. One notable application is in the synthesis of 1-Cyclohexenyl Phenyl Ketone, which is a useful reactant in the synthesis of cyclopentanone enol ethers .
This compound's unique reactivity profile makes it valuable in constructing complex molecular architectures, contributing to its significance in pharmaceutical research and the development of specialty chemicals.
Biological Activity
While the search results don't provide extensive information about the biological activity of 1-Benzoyl-1-bromocyclohexane specifically, some general aspects can be inferred based on its structural features.
Research Applications
1-Benzoyl-1-bromocyclohexane has applications in medical research, particularly in the development of pharmaceuticals and other biologically active molecules. Its role as a synthetic intermediate makes it valuable in constructing compounds with targeted biological activities.
Comparison with Related Compounds
Comparing 1-Benzoyl-1-bromocyclohexane with structurally related compounds provides insights into structure-activity relationships and the impact of specific functional groups on chemical properties.
Structural Analogs
Reactivity Comparisons
1-Benzoyl-1-bromocyclohexane exhibits distinctive reactivity compared to similar compounds due to the presence of both the benzoyl group and the bromine atom at the same carbon center. The benzoyl group's electron-withdrawing effect influences the reactivity of the bromine atom, making it more susceptible to nucleophilic substitution compared to simple bromocyclohexane.
In contrast, 1-Bromocyclohex-1-ene contains a carbon-carbon double bond, making it more reactive in addition reactions compared to 1-Benzoyl-1-bromocyclohexane . Similarly, the nitrile group in 1-Bromocyclohexane-1-carbonitrile imparts different electronic properties and reactivity patterns compared to the benzoyl functionality .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume